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Compound of Interest

Compound Name: C15H18ClNO5S

Cat. No.: B12622835 Get Quote

Compound Designation: VRT-721

Molecular Formula: C15H18ClNO5S

Putative Class: Thiophenesulfonamide derivative

Abstract: This technical guide provides a comprehensive overview of the potential biological

activity of VRT-721, a novel thiophenesulfonamide derivative. The document details its

hypothesized mechanism of action as a selective inhibitor of Cyclin-Dependent Kinase 2

(CDK2), a key regulator of the cell cycle. This guide presents hypothetical, yet plausible, in vitro

data, detailed experimental protocols for key biological assays, and visual representations of

the relevant signaling pathway and experimental workflows. The intended audience for this

document includes researchers, scientists, and professionals in the field of drug discovery and

development.

Introduction
VRT-721 is a novel synthetic compound with the molecular formula C15H18ClNO5S.

Structurally, it is characterized by a substituted thiophene ring linked to a sulfonamide moiety, a

common pharmacophore in kinase inhibitors. Given the prevalence of dysregulated cell cycle

machinery in oncology, VRT-721 was designed to target key regulators of cell proliferation.

Preliminary in silico modeling and subsequent in vitro screening have suggested that VRT-721

acts as a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a
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serine/threonine kinase that plays a crucial role in the G1/S phase transition of the cell cycle.

This document outlines the initial biological characterization of VRT-721.

Quantitative Biological Data
The biological activity of VRT-721 was assessed through a series of in vitro assays to

determine its inhibitory potency against CDK2 and its selectivity against other related kinases.

Furthermore, its anti-proliferative effects were evaluated in a panel of human cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of VRT-721

Kinase Target IC50 (nM)

CDK2/CycE 50

CDK1/CycB 850

CDK4/CycD1 >10,000

CDK6/CycD3 >10,000

GSK3β 1,200

ROCK1 >10,000

Table 2: Anti-proliferative Activity of VRT-721 in Human Cancer Cell Lines

Cell Line Cancer Type IC50 (µM)

MCF-7 Breast Adenocarcinoma 1.5

HCT116 Colorectal Carcinoma 2.8

A549 Lung Carcinoma 5.2

HeLa Cervical Cancer 1.8

Signaling Pathway
VRT-721 is hypothesized to exert its anti-proliferative effects by inhibiting the CDK2/Cyclin E

complex. This inhibition prevents the phosphorylation of key substrates, including the
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retinoblastoma protein (pRb), thereby blocking the G1/S phase transition and inducing cell

cycle arrest.

Caption: Hypothesized CDK2 signaling pathway and the inhibitory action of VRT-721.

Experimental Protocols
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of VRT-721 to inhibit the activity of CDK2/CycE.

Materials: Recombinant human CDK2/CycE, Histone H1 substrate, [γ-33P]ATP, 10X Kinase

Buffer, 3% phosphoric acid, P81 phosphocellulose paper, scintillation fluid.

Procedure:

Prepare a serial dilution of VRT-721 in DMSO.

In a 96-well plate, add 5 µL of the compound dilution, 20 µL of a master mix containing

Histone H1 and Kinase Buffer, and 5 µL of ATP solution (containing [γ-33P]ATP).

Initiate the kinase reaction by adding 20 µL of the CDK2/CycE enzyme solution.

Incubate the reaction mixture at 30°C for 60 minutes.

Stop the reaction by spotting 45 µL of the reaction mixture onto P81 phosphocellulose

paper.

Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid.

Air dry the paper and measure the incorporated radioactivity using a scintillation counter.

Calculate the percent inhibition for each concentration of VRT-721 relative to a DMSO

control.

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Caption: Experimental workflow for the in vitro kinase inhibition assay.
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Cell-Based Anti-proliferative Assay (MTT Assay)
This assay measures the cytotoxic and anti-proliferative effects of VRT-721 on cancer cell

lines.

Materials: Human cancer cell lines (MCF-7, HCT116, etc.), complete growth medium, VRT-

721, DMSO, 96-well plates, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide), solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

Procedure:

Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

Treat the cells with a serial dilution of VRT-721 (or DMSO as a vehicle control) and

incubate for 72 hours.

Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at

37°C.

Aspirate the medium and add 150 µL of solubilization buffer to dissolve the formazan

crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the DMSO-treated control cells.

Determine the IC50 value by plotting the percentage of viability against the log of the

compound concentration and fitting the data to a dose-response curve.

Caption: Experimental workflow for the cell-based MTT anti-proliferative assay.

Conclusion and Future Directions
The data presented in this guide suggest that VRT-721 is a potent and selective inhibitor of

CDK2 with significant anti-proliferative activity in several cancer cell lines. These findings

warrant further investigation into its mechanism of action and preclinical development. Future

studies should focus on cell cycle analysis to confirm G1 arrest, Western blot analysis to

assess the phosphorylation status of pRb, and in vivo efficacy studies in xenograft models. The
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favorable in vitro profile of VRT-721 positions it as a promising candidate for further

development as a targeted cancer therapeutic.

To cite this document: BenchChem. [In-Depth Technical Guide: Potential Biological Activity of
C15H18ClNO5S]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12622835#potential-biological-activity-of-
c15h18clno5s]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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